molecular formula C22H20N2O6S2 B3824560 N-[4-[acetyl(benzenesulfonyl)amino]phenyl]-N-(benzenesulfonyl)acetamide

N-[4-[acetyl(benzenesulfonyl)amino]phenyl]-N-(benzenesulfonyl)acetamide

Cat. No.: B3824560
M. Wt: 472.5 g/mol
InChI Key: FRHYGDBARSVRMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[acetyl(benzenesulfonyl)amino]phenyl]-N-(benzenesulfonyl)acetamide is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[acetyl(benzenesulfonyl)amino]phenyl]-N-(benzenesulfonyl)acetamide typically involves multiple steps. One common method involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form N-acetyl-4-aminobenzenesulfonamide. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Additionally, industrial methods may incorporate advanced purification techniques like recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[4-[acetyl(benzenesulfonyl)amino]phenyl]-N-(benzenesulfonyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines .

Scientific Research Applications

N-[4-[acetyl(benzenesulfonyl)amino]phenyl]-N-(benzenesulfonyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[acetyl(benzenesulfonyl)amino]phenyl]-N-(benzenesulfonyl)acetamide involves its interaction with specific molecular targets. For instance, as an inhibitor of carbonic anhydrase IX, it binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt the pH regulation in cancer cells, leading to cell death . The compound’s sulfonamide groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[acetyl(benzenesulfonyl)amino]phenyl]-N-(benzenesulfonyl)acetamide is unique due to its dual sulfonamide groups, which enhance its binding affinity and specificity for certain molecular targets, such as carbonic anhydrase IX. This dual functionality makes it a valuable compound in the development of targeted therapies for cancer and other diseases .

Properties

IUPAC Name

N-[4-[acetyl(benzenesulfonyl)amino]phenyl]-N-(benzenesulfonyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6S2/c1-17(25)23(31(27,28)21-9-5-3-6-10-21)19-13-15-20(16-14-19)24(18(2)26)32(29,30)22-11-7-4-8-12-22/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHYGDBARSVRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)N(C(=O)C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[acetyl(benzenesulfonyl)amino]phenyl]-N-(benzenesulfonyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-[acetyl(benzenesulfonyl)amino]phenyl]-N-(benzenesulfonyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-[acetyl(benzenesulfonyl)amino]phenyl]-N-(benzenesulfonyl)acetamide
Reactant of Route 4
N-[4-[acetyl(benzenesulfonyl)amino]phenyl]-N-(benzenesulfonyl)acetamide
Reactant of Route 5
N-[4-[acetyl(benzenesulfonyl)amino]phenyl]-N-(benzenesulfonyl)acetamide
Reactant of Route 6
N-[4-[acetyl(benzenesulfonyl)amino]phenyl]-N-(benzenesulfonyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.